p-Toluquinone

Catalog No.
S605589
CAS No.
553-97-9
M.F
C7H6O2
M. Wt
122.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluquinone

CAS Number

553-97-9

Product Name

p-Toluquinone

IUPAC Name

2-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

InChI

InChI=1S/C7H6O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3

InChI Key

VTWDKFNVVLAELH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=CC1=O

solubility

Slightly soluble in water; soluble in ethanol and ether
Very sol in acetone, ethyl acetate, alcohol, ether, and benzene; soluble in hot wate

Synonyms

2-methyl-1,4-benzoquinone, 2-methyl-p-benzoquinone, methyl-p-benzoquinone, toluquinone

Canonical SMILES

CC1=CC(=O)C=CC1=O

The exact mass of the compound p-Toluquinone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in ethanol and ethervery sol in acetone, ethyl acetate, alcohol, ether, and benzene; soluble in hot water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405002. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Toluquinone (2-methyl-1,4-benzoquinone) is a fundamental, asymmetrically substituted quinone utilized extensively as a tunable redox mediator, a specialized co-catalyst, and a regioselective dienophile. Characterized by the presence of a single electron-donating methyl group on the quinone ring, this compound occupies a critical thermodynamic middle ground between highly oxidizing unsubstituted 1,4-benzoquinone and sterically hindered, less oxidizing polymethylated derivatives. In industrial and advanced laboratory settings, p-toluquinone is procured primarily for its optimized reduction potential, its ability to direct asymmetric cycloadditions, and its unique efficacy as an electron-deficient additive in palladium-catalyzed anti-Markovnikov oxidations. These properties make it an indispensable precursor for pharmaceutical synthesis and a highly stable mediator in continuous flow catalysis and photochemical systems[1].

Attempting to substitute p-toluquinone with the more common 1,4-benzoquinone (BQ) or 2,6-dimethyl-1,4-benzoquinone (DMBQ) fundamentally alters reaction thermodynamics and regiocontrol. BQ possesses a significantly higher reduction potential, which frequently leads to the over-oxidation of sensitive substrates and triggers unwanted [2+2] cycloaddition side-reactions under photochemical conditions. Conversely, substituting with DMBQ or duroquinone lowers the reduction potential too far, often failing to provide the necessary thermodynamic driving force to sustain catalytic electron transfer cycles. Furthermore, in synthetic applications such as Diels-Alder reactions or hydroacylations, the symmetrical nature of BQ and DMBQ eliminates the regioselectivity that p-toluquinone’s single methyl group provides, resulting in the loss of structural control when synthesizing complex asymmetric hydroquinone scaffolds [1].

Thermodynamic Tuning of Reduction Potential

The addition of a single methyl group precisely modulates the electron-accepting capability of the quinone core. Under standard biochemical conditions (pH 7.0), p-toluquinone exhibits a reduction potential of approximately +0.010 V to +0.023 V. This is significantly lower than unsubstituted 1,4-benzoquinone (+0.090 V) but substantially higher than 2,6-dimethyl-1,4-benzoquinone (-0.080 V). This ~70-80 mV reduction in oxidizing power compared to BQ prevents the degradation of sensitive functional groups, while maintaining sufficient potential to act as an effective electron sink in coupled enzymatic or catalytic assays [1].

Evidence DimensionStandard reduction potential (E°' at pH 7.0)
Target Compound Datap-Toluquinone: +0.010 V to +0.023 V
Comparator Or Baseline1,4-Benzoquinone: +0.090 V; 2,6-Dimethyl-1,4-benzoquinone: -0.080 V
Quantified Differencep-Toluquinone is ~70-80 mV less oxidizing than BQ, and ~90-100 mV more oxidizing than DMBQ
ConditionsAqueous biochemical standard conditions (pH 7.0)

Allows buyers to select a mediator that prevents substrate over-oxidation while ensuring sufficient driving force for robust catalytic turnover.

Enhanced Anti-Markovnikov Selectivity in Wacker Oxidations

In the palladium-catalyzed aerobic oxidation of unbiased aliphatic terminal alkenes, the choice of quinone additive dictates the regioselectivity of the product. While unsubstituted p-benzoquinone (BQ) is a standard oxidant, it yields low selectivity for terminal acetals or aldehydes, favoring Markovnikov methyl ketones. In contrast, p-toluquinone functions as an optimal electron-deficient cyclic alkene additive, successfully suppressing alkene isomerization and dramatically enhancing the anti-Markovnikov selectivity to yield terminal acetals. Halogen-substituted BQs and methoxy-BQs similarly fail to match the efficiency and selectivity provided by p-toluquinone in this specific catalytic regime[1].

Evidence DimensionRegioselectivity in Pd-catalyzed terminal alkene oxidation
Target Compound Datap-Toluquinone: High anti-Markovnikov selectivity (yields terminal acetals/aldehydes)
Comparator Or Baseline1,4-Benzoquinone (BQ): Low selectivity (favors Markovnikov methyl ketones and isomerization)
Quantified Differencep-Toluquinone actively suppresses terminal-to-internal alkene isomerization, unlike BQ
ConditionsPdCl2(MeCN)2/CuCl catalyst system, 1 atm O2, mild heating

Critical for process chemists procuring reagents to synthesize high-value terminal aldehydes or acetals from simple alkenes.

Photochemical Stability and Resistance to Cycloaddition

For photochemical applications, the stability of the mediator against degradative side reactions is paramount. Unsubstituted 1,4-benzoquinone is highly susceptible to [2+2] cycloaddition processes upon UV/visible irradiation, rapidly forming cyclobutane or oxetane oligomers in solution. p-Toluquinone, however, is sterically and electronically protected from these specific[2+2] cycloadditions. During aqueous photolysis, its lowest excited triplet state efficiently abstracts hydrogen atoms from water without undergoing the competitive cycloaddition degradation seen in BQ, ensuring a cleaner and more predictable photochemical water oxidation pathway[1].

Evidence DimensionSusceptibility to photochemical [2+2] cycloaddition
Target Compound Datap-Toluquinone: Absence of[2+2] cycloaddition degradation
Comparator Or Baseline1,4-Benzoquinone: Rapid[2+2] cycloaddition forming cyclobutane/oxetane rings
Quantified Differencep-Toluquinone maintains structural integrity for H-atom abstraction, whereas BQ undergoes competitive oligomerization
ConditionsAqueous photolysis (near UV/visible irradiation)

Ensures extended reagent lifetime and prevents reactor fouling in continuous-flow photochemical manufacturing.

Co-Catalyst for Anti-Markovnikov Wacker Oxidations

Due to its ability to suppress alkene isomerization and direct regioselectivity, p-toluquinone is the preferred additive for the palladium-catalyzed conversion of unbiased aliphatic terminal alkenes into valuable terminal acetals or aldehydes. It is specifically procured for fine chemical workflows where traditional Wacker oxidations (which yield methyl ketones) are undesirable [1].

Asymmetric Dienophile in Natural Product Synthesis

The single methyl group on p-toluquinone breaks molecular symmetry, making it an essential building block for highly regioselective Diels-Alder reactions and hydroacylations. It is utilized by pharmaceutical and agrochemical manufacturers to construct complex, asymmetrically substituted hydroquinone and naphthoquinone scaffolds in a step-economical manner [2].

Tunable Redox Mediator in Biochemical and Electrochemical Systems

With a standard reduction potential strictly intermediate between BQ and DMBQ, p-toluquinone is procured for coupled enzymatic assays, organic battery cathodes, and chemical oscillators. It provides the exact thermodynamic driving force required for efficient electron transfer without causing the destructive over-oxidation of sensitive biological or organic components [3].

Physical Description

Yellow solid; [HSDB] Yellow, gold colored, or light green crystalline solid; [MSDSonline]

Color/Form

YELLOW PLATES OR NEEDLES
YELLOW LEAFLETS OR NEEDLES

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

122.036779430 g/mol

Monoisotopic Mass

122.036779430 g/mol

Heavy Atom Count

9

Density

1.08 @ 75.5 °C/4 °C

LogP

0.72 (LogP)
log Kow = 0.72

Melting Point

69 °C

UNII

VF06HB6AZN

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.03 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

553-97-9

Absorption Distribution and Excretion

QUINONE IS READILY ABSORBED FROM GASTROENTERIC TRACT & SC TISSUES. IT IS PARTIALLY EXCRETED UNCHANGED; BUT BULK IS ELIMINATED IN CONJUGATION WITH HEXURONIC, SULFURIC, & OTHER ACIDS. /1,4-BENZOQUINONE/

Metabolism Metabolites

YIELDS METHYLBENZOSEMIQUINONE IN ESCHERICHIA. YIELDS METHYLQUINOL IN PIG; IN PEA; AND IN DESULFOVIBRIO. /FROM TABLE/
Quinones (ie, 6,12-dione) have been shown to undergo oxidation-reduction cycles involving quinone, hydroquinone, and molecular oxygen, resulting in the formation of oxygen radicals and semiquinone radicals. /Quinones/

Wikipedia

2-methyl-1,4-benzoquinone

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Capillary GC/MS was used to detect 2-methyl-1,4-benzoquinone in wastewater from a petroleum refinary (unreported detection limit).

Interactions

WHEN 0.1% SOLN /IN BENZENE/ WAS.../PAINTED ON SKIN/, 41 MICE SURVIVED MORE THAN 200 DAYS, & 6 DEVELOPED SKIN PAPILLOMAS, 2 DEVELOPED SKIN CARCINOMAS & 10 DEVELOPED LUNG ADENOCARCINOMAS... OF 46 SURVIVING CONTROLS TREATED WITH BENZENE, 1 DEVELOPED SKIN PAPILLOMA, & 2 DEVELOPED LUNG ADENOCARCINOMAS... /1,4-BENZOQUINONE/

Dates

Last modified: 08-15-2023

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